Journal Name:Progress in Materials Science
Journal ISSN:0079-6425
IF:48.165
Journal Website:http://www.journals.elsevier.com/progress-in-materials-science/
Year of Origin:1961
Publisher:Elsevier Ltd
Number of Articles Per Year:58
Publishing Cycle:Bimonthly
OA or Not:Not
Anticancer Activity of Au/CNT Nanocomposite Fabricated by Nanosecond Pulsed Laser Ablation Method on Colon and Cervical Cancer
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-07-20 , DOI: 10.3390/mi14071455
Gold nanoparticles (AuNPs) and carbon nanotubes (CNTs) are increasingly being investigated for cancer management due to their physicochemical properties, low toxicity, and biocompatibility. This study used an eco-friendly technique (laser synthesis) to fabricate AuNP and Au/CNT nanocomposites. AuNPs, Au/CNTs, and CNTs were tested as potential cancer nanotherapeutics on colorectal carcinoma cells (HCT-116) and cervical cancer cells (HeLa) using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay. In addition, the non-cancer embryonic kidney cells HEK-293 were taken as a control in the study. The cell viability assay demonstrated a significant reduction in cancer cell population post 48 h treatments of AuNPs, and Au/CNTs. The average cell viabilities of AuNPs, Au/CNTs, and CNTs for HCT-116 cells were 50.62%, 65.88%, 93.55%, and for HeLa cells, the cell viabilities were 50.88%, 66.51%, 91.73%. The cell viabilities for HEK-293 were 50.44%, 65.80%, 93.20%. Both AuNPs and Au/CNTs showed higher cell toxicity and cell death compared with CNT nanomaterials. The treatment of AuNPs and Au/CNTs showed strong inhibitory action on HCT-116 and HeLa cells. However, the treatment of CNTs did not significantly decrease HCT-116 and HeLa cells, and there was only a minor decrease. The treatment of AuNPs, and Au/CNTs, on normal HEK-293 cells also showed a significant decrease in cell viability, but the treatment of CNTs did not produce a significant decrease in the HEK-293 cells. This study shows that a simplified synthesis technique like laser synthesis for the preparation of high-purity nanomaterials has good efficacy for possible future cancer therapy with minimal toxicity.
Detail
Highly Conductive and Reusable Cellulose Hydrogels for Supercapacitor Applications
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-07-21 , DOI: 10.3390/mi14071461
We report Na-Alginate-based hydrogels with high ionic conductivity and water content fabrication using poly (3,4-ethylene dioxythiophene) (PEDOT): poly (4-styrene sulfonic acid) (PSS) and a hydrogel matrix based on dimethyl sulfoxide (DMSO). DMSO was incorporated within the PEDOT:PSS hydrogel. A hydrogel with higher conductivity was created through the in-situ synthesis of intra-Na-Alginate, which was then improved upon by H2SO4 treatment. Field emission scanning electron microscopy (FESEM) was used to examine the surface morphology of the pure and synthetic hydrogel. Structural analysis was performed using Fourier-transform infrared spectroscopy (FTIR). Thermogravimetric analysis (TGA), which examines thermal properties, was also used. A specific capacitance of 312 F/g at 80 mV/s (energy density of 40.58 W/kg at a power density of 402.20 W/kg) at 100 DC mA/g was achieved by the symmetric Na-Alginate/PEDOT:PSS based flexible supercapacitor. The electrolyte achieved a higher ionic conductivity of 9.82 × 10−2 and 7.6 × 10−2 Scm−1 of Na-Alginate and a composite of Na-Alginate/PEDOT:PSS at 25 °C. Furthermore, the supercapacitor Na-Alginate/PEDOT:PSS//AC had excellent electrochemical stability by showing a capacity retention of 92.5% after 3000 continuous charge–discharge cycles at 10 mA current density. The Na- Alginate/PEDOT:PSS hydrogel displayed excellent flexibility and self-healing after re-contacting the two cut hydrogel samples of electrolyte for 90 min because of the dynamic cross-linking network efficiently dissipated energy. The illumination of a light-emitting diode (LED) verified the hydrogel’s capacity for self-healing.
Detail
3D Framework Carbon for High-Performance Zinc-Ion Capacitors
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-07-23 , DOI: 10.3390/mi14071476
Given the rapid progress and widespread adoption of advanced energy storage devices, there has been a growing interest in aqueous capacitors that offer non-flammable properties and high safety standards. Consequently, extensive research efforts have been dedicated to investigating zinc anodes and low-cost carbonaceous cathode materials. Despite these efforts, the development of high-performance zinc-ion capacitors (ZICs) still faces challenges, such as limited cycling stability and low energy densities. In this study, we present a novel approach to address these challenges. We introduce a three-dimensional (3D) conductive porous carbon framework cathode combined with zinc anode cells, which exhibit exceptional stability and durability in ZICs. Our experimental results reveal remarkable cycling performance, with a capacity retention of approximately 97.3% and a coulombic efficiency of nearly 100% even after 10,000 charge–discharge cycles. These findings represent significant progress in improving the performance of ZICs.
Detail
Design of a Multi-Mode Hybrid Micro-Gripper for Surface Mount Technology Component Assembly
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-07-21 , DOI: 10.3390/mi14071464
In the last few decades, industrial sectors such as smart manufacturing and aerospace have rapidly developed, contributing to the increase in production of more complex electronic boards based on SMT (Surface Mount Technology). The assembly phases in manufacturing these electronic products require the availability of technological solutions able to deal with many heterogeneous products and components. The small batch production and pre-production are often executed manually or with semi-automated stations. The commercial automated machines currently available offer high performance, but they are highly rigid. Therefore, a great effort is needed to obtain machines and devices with improved reconfigurability and flexibility for minimizing the set-up time and processing the high heterogeneity of components. These high-level objectives can be achieved acting in different ways. Indeed, a work station can be seen as a set of devices able to interact and cooperate to perform a specific task. Therefore, the reconfigurability of a work station can be achieved through reconfigurable and flexible devices and their hardware and software integration and control For this reason, significant efforts should be focused on the conception and development of innovative devices to cope with the continuous downscaling and increasing variety of the products in this growing field. In this context, this paper presents the design and development of a multi-mode hybrid micro-gripper devoted to manipulate and assemble a wide range of micro- and meso-SMT components with different dimensions and proprieties. It exploits two different handling technologies: the vacuum and friction.
Detail
A Harvester with a Helix S-Type Vertical Axis to Capture Random Breeze Energy Efficiently
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-07-21 , DOI: 10.3390/mi14071466
Breeze energy is a widely distributed renewable energy source in the natural world, but its efficient exploitation is very difficult. The conventional harvester with fixed arm length (HFA) has a relatively high start-up wind speed owing to its high and constant rotational inertia. Therefore, this paper proposes a harvester with a helix s-type vertical axis (HSVA) for achieving random energy capture in the natural breeze environment. The HSVA is constructed with two semi-circular buckets driven by the difference of the drag exerted, and the wind energy is transferred into mechanical energy. Firstly, as the wind speed changes, the HSVA harvester can match the random breeze to obtain highly efficient power. Compared with the HFA harvester, the power coefficient is significantly improved from 0.15 to 0.2 without additional equipment. Furthermore, it has more time for energy attenuation as the wind speeds dropped from strong to moderate. Moreover, the starting torque is also better than that of HFA harvester. Experiments showed that the HSVA harvester can improve power performance on the grounds of the wind speed ranging in 0.8–10.1 m/s, and that the star-up wind speed is 0.8 m/s and output peak power can reach 17.1 mW. In comparison with the HFA harvester, the HSVA harvester can obtain higher efficient power, requires lower startup speed and keeps energy longer under the same time. Additionally, as a distributed energy source, the HSVA harvester can provide a self-generating power supply to electronic sensors for monitoring the surrounding environment.
Detail
Assessment of Vapor Formation Rate and Phase Shift between Pressure Gradient and Liquid Velocity in Flat Mini Heat Pipes as a Function of Internal Structure
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-07-21 , DOI: 10.3390/mi14071468
Flat mini heat pipes (FMHPs) are often used in cooling systems for various power electronic components, as they rapidly dissipate high heat flux densities. The main objective of the present work is to experimentally investigate whether differences in the rate of vapor formation occur on an internal structure containing trapezoidal microchannels and porous sintered copper powder material. Several parameters, such as hydraulic diameter and fluid velocity through the material, as a function of the internal structure porosity, were determined by calculation for a steady state regime. Reynolds number was determined as a function of porosity, according to Darcy’s law, and the Nusselt number was calculated. Since the flow is Darcy-type through the porous medium inside the FMHP, the Darcy friction factor was calculated using five methods: Colebrook, Darcy–Weisbach, Swamee–Jain, Blasius, and Haaland. After experimental tests, it was found that when the porous and trapezoidal microchannel layers are wetted at the same time, the vaporization progresses at a faster rate in the porous material, and the duration of the process is shorter. This recommends the use of such an internal structure in FMHPs since the manufacturing technology is simpler, the materials are cheaper, and the heat flux transport capacity is higher.
Detail
Thermal Management of Microelectronic Devices Using Nanofluid with Metal foam Heat Sink
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-07-23 , DOI: 10.3390/mi14071475
Microelectronic components are used in a variety of applications that range from processing units to smart devices. These components are prone to malfunctions at high temperatures exceeding 373 K in the form of heat dissipation. To resolve this issue, in microelectronic components, a cooling system is required. This issue can be better dealt with by using a combination of metal foam, heat sinks, and nanofluids. This study investigates the effect of using a rectangular-finned heat sink integrated with metal foam between the fins, and different water-based nanofluids as the working fluid for cooling purposes. A 3D numerical model of the metal foam with a BCC-unit cell structure is used. Various parameters are analyzed: temperature, pressure drop, overall heat transfer coefficient, Nusselt number, and flow rate. Fluid flows through the metal foam in a turbulent flow with a Reynold’s number ranging from 2100 to 6500. The optimum fin height, thickness, spacing, and base thickness for the heat sink are analyzed, and for the metal foam, the material, porosity, and pore density are investigated. In addition, the volume fraction, nanoparticle material, and flow rate for the nanofluid is obtained. The results showed that the use of metal foam enhanced the thermal performance of the heat sink, and nanofluids provided better thermal management than pure water. For both cases, a higher Nusselt number, overall heat transfer coefficient, and better temperature reduction is achieved. CuO nanofluid and high-porosity low-pore-density metal foam provided the optimum results, namely a base temperature of 314 K, compared to 341 K, with a pressure drop of 130 Pa. A trade-off was achieved between the temperature reduction and pumping power, as higher concentrations of nanofluid provided better thermal management and resulted in a large pressure drop.
Detail
Structural Engineering in Piezoresistive Micropressure Sensors: A Focused Review
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-07-27 , DOI: 10.3390/mi14081507
The longstanding demands for micropressure detection in commercial and industrial applications have led to the rapid development of relevant sensors. As a type of long-term favored device based on microelectromechanical system technology, the piezoresistive micropressure sensor has become a powerful measuring platform owing to its simple operational principle, favorable sensitivity and accuracy, mature fabrication, and low cost. Structural engineering in the sensing diaphragm and piezoresistor serves as a core issue in the construction of the micropressure sensor and undertakes the task of promoting the overall performance for the device. This paper focuses on the representative structural engineering in the development of the piezoresistive micropressure sensor, largely concerning the trade-off between measurement sensitivity and nonlinearity. Functional elements on the top and bottom layers of the diaphragm are summarized, and the influences of the shapes and arrangements of the piezoresistors are also discussed. The addition of new materials endows the research with possible solutions for applications in harsh environments. A prediction for future tends is presented, including emerging advances in materials science and micromachining techniques that will help the sensor become a stronger participant for the upcoming sensor epoch.
Detail
Entropy by Neighbor Distance as a New Measure for Characterizing Spatiotemporal Orders in Microscopic Collective Systems
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-07-26 , DOI: 10.3390/mi14081503
Collective systems self-organize to form globally ordered spatiotemporal patterns. Finding appropriate measures to characterize the order in these patterns will contribute to our understanding of the principles of self-organization in all collective systems. Here we examine a new measure based on the entropy of the neighbor distance distributions in the characterization of collective patterns. We study three types of systems: a simulated self-propelled boid system, two active colloidal systems, and one centimeter-scale robotic swarm system. In all these systems, the new measure proves sensitive in revealing active phase transitions and in distinguishing steady states. We envision that the entropy by neighbor distance could be useful for characterizing biological swarms such as bird flocks and for designing robotic swarms.
Detail
Highly Efficient Solar-Light-Active Ag-Decorated g-C3N4 Composite Photocatalysts for the Degradation of Methyl Orange Dye
Progress in Materials Science ( IF 48.165 ) Pub Date: 2023-07-20 , DOI: 10.3390/mi14071454
In this study, we utilized calcination and simple impregnation methods to successfully fabricate bare g-C3N4 (GCN) and x% Ag/g-C3N4 (x% AgGCN) composite photocatalysts with various weight percentages (x = 1, 3, 5, and 7 wt.%). The synthesized bare and composite photocatalysts were analyzed to illustrate their phase formation, functional group, morphology, and optical properties utilizing XRD, FT-IR, UV-Vis DRS, PL, FE-SEM, and the EDS. The photodegradation rate of MO under solar light irradiation was measured, and the 5% AgGCN composite photocatalyst showed higher photocatalytic activity (99%), which is very high compared to other bare and composite photocatalysts. The MO dye degradation rate constant with the 5% AgGCN photocatalyst exhibits 14.83 times better photocatalytic activity compared to the bare GCN catalyst. This photocatalyst showed good efficiency in the degradation of MO dye and demonstrated cycling stability even in the 5th successive photocatalytic reaction cycle. The higher photocatalytic activity of the 5% AgGCN composite catalyst for the degradation of MO dye is due to the interaction of Ag with GCN and the localized surface plasmon resonance (SPR) effect of Ag. The scavenger study results indicate that O2●− radicals play a major role in MO dye degradation. A possible charge-transfer mechanism is proposed to explain the solar-light-driven photocatalyst of GCN.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术1区 MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
0.80 144 Science Citation Index Science Citation Index Expanded Not
Submission Guidelines
Submission Guidelines
https://www.elsevier.com/journals/progress-in-materials-science/0079-6425/guide-for-authors
Reference Format
https://www.elsevier.com/journals/progress-in-materials-science/0079-6425/guide-for-authors
Collection Carrier
authoritative and critical reviews